Ácido 4-clorosulfonilcinámico

Descripción general

Descripción

4-Chlorosulfonylcinnamic acid is an organic compound with the molecular formula C₉H₇ClO₄S and a molecular weight of 246.66 g/mol . It is characterized by a light orange solid appearance and is known for its utility in organic synthesis . This compound is particularly notable for its chlorosulfonyl functional group attached to a cinnamic acid backbone, which imparts unique chemical properties.

Aplicaciones Científicas De Investigación

4-Chlorosulfonylcinnamic acid has diverse applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorosulfonylcinnamic acid typically involves the reaction of cinnamic acid derivatives with chlorosulfonic acid. One common method includes the chlorosulfonation of cinnamic acid using chlorosulfonic acid under controlled temperature conditions . The reaction is highly exothermic and requires careful temperature management to avoid decomposition.

Industrial Production Methods: Industrial production of 4-Chlorosulfonylcinnamic acid often employs large-scale chlorosulfonation processes. These processes involve the use of chlorosulfonic acid and cinnamic acid in reactors equipped with cooling systems to manage the exothermic nature of the reaction . The product is then purified through crystallization and recrystallization techniques to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorosulfonylcinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes, forming cyclobutane derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Cycloaddition Reactions: These reactions often require catalysts and are conducted under controlled temperatures.

Major Products Formed:

Substitution Products: Various sulfonamide and sulfonate derivatives.

Oxidation Products: Sulfonic acids and sulfoxides.

Cycloaddition Products: Cyclobutane derivatives.

Mecanismo De Acción

The mechanism of action of 4-Chlorosulfonylcinnamic acid involves its ability to interact with various molecular targets through its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that alter their function . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparación Con Compuestos Similares

Cinnamic Acid: The parent compound, lacking the chlorosulfonyl group, is less reactive and has different biological activities.

Ferulic Acid: A cinnamic acid derivative with antioxidant properties.

Caffeic Acid: Another derivative known for its anti-inflammatory and antimicrobial activities.

Uniqueness: 4-Chlorosulfonylcinnamic acid is unique due to its chlorosulfonyl group, which imparts distinct reactivity and biological properties compared to other cinnamic acid derivatives . This makes it a valuable compound in both synthetic chemistry and biomedical research.

Actividad Biológica

4-Chlorosulfonylcinnamic acid is a derivative of cinnamic acid with significant biological activity, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

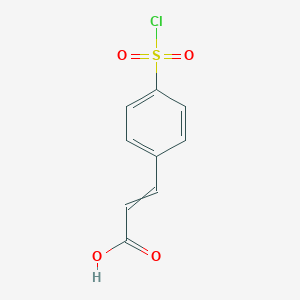

4-Chlorosulfonylcinnamic acid features a sulfonyl group and a chlorine atom attached to the aromatic ring of cinnamic acid. Its chemical structure can be represented as follows:

- Molecular Formula : CHClOS

- Molecular Weight : 232.67 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-chlorosulfonylcinnamic acid and its derivatives. A significant investigation focused on the synthesis of various esters derived from this compound, which were tested against several microbial strains, including:

- Bacteria : Staphylococcus aureus, Pseudomonas aeruginosa

- Fungi : Candida albicans, Candida glabrata, Candida krusei

The results indicated that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 0.024 μmol/mL against specific fungal strains .

| Compound | MIC (μmol/mL) | Target Organism |

|---|---|---|

| Methoxyethyl 4-chlorocinnamate | 0.13 | Candida albicans |

| Perillyl 4-chlorocinnamate | 0.024 | Candida glabrata |

| Methyl 4-chlorocinnamate | Higher value | Staphylococcus aureus |

The antimicrobial efficacy of 4-chlorosulfonylcinnamic acid is attributed to its interaction with the enzyme 14 α-demethylase, which is critical for fungal sterol biosynthesis. Molecular docking studies have shown that these compounds can effectively bind to the active site of this enzyme, inhibiting its function and leading to antifungal activity .

Anti-inflammatory Properties

In addition to its antimicrobial effects, 4-chlorosulfonylcinnamic acid has shown promise in modulating inflammatory responses. Research indicates that derivatives can inhibit the interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1), crucial in inflammatory processes . This inhibition suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of 4-chlorosulfonylcinnamic acid:

- Antimicrobial Efficacy : A study synthesized twelve esters from 4-chlorosulfonylcinnamic acid, revealing that most exhibited antifungal activity with varying degrees of potency against different strains .

- Inflammation Modulation : Another study demonstrated that p-arylthio cinnamides derived from this compound could inhibit cell adhesion processes involved in inflammation, indicating a dual role in both antimicrobial and anti-inflammatory pathways .

- Synthetic Routes : Efficient synthetic methods for creating derivatives have been developed, enhancing the availability of bioactive compounds for further pharmacological evaluation .

Propiedades

IUPAC Name |

(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGPGWYMMZNPOY-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reported synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid?

A1: The research describes a "one-pot" synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids using trans-4-chlorosulfonylcinnamic acid as a starting material [, ]. This is notable because one-pot syntheses are generally considered more efficient and environmentally friendly than multi-step procedures. The reactions proceed in an aqueous medium, further enhancing their potential "green chemistry" applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.